molecular formula C11H13N3O B599983 4-(Piperazin-1-yl)benzo[d]oxazole CAS No. 105684-82-0

4-(Piperazin-1-yl)benzo[d]oxazole

Cat. No.: B599983
CAS No.: 105684-82-0
M. Wt: 203.245
InChI Key: ABQLIOHPHGHDFE-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with piperazine in the presence of a dehydrating agent. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the cyclization to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperazin-1-yl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(Piperazin-1-yl)benzo[d]oxazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Piperazin-1-yl)benzo[d]oxazole is unique due to its combination of the benzoxazole ring with a piperazine moiety, which imparts distinct biological activities. This structural uniqueness allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQLIOHPHGHDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743404
Record name 4-(Piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105684-82-0
Record name 4-(Piperazin-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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